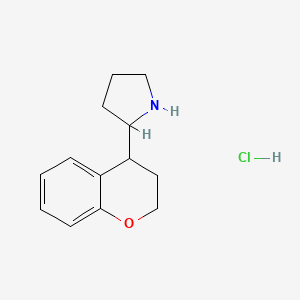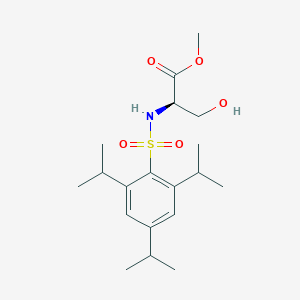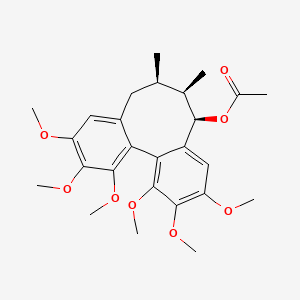
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol: is a heterocyclic compound containing an oxadiazole ring substituted with a methyl group at the 5-position and a methanethiol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The oxadiazole ring may also interact with specific binding sites, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonic acid
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol is unique due to the presence of both a thiol group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C4H6N2OS |
|---|---|
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-4(2-8)6-7-3/h8H,2H2,1H3 |
Clé InChI |
KYPCYORRJDUKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)

![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)

![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)


![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)

